molecular formula C6H10INS B1620975 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide CAS No. 5787-82-6

2,3,4-Trimethyl-1,3-thiazol-3-ium iodide

Cat. No.: B1620975
CAS No.: 5787-82-6
M. Wt: 255.12 g/mol
InChI Key: WIJKXQIVWMOUHL-UHFFFAOYSA-M
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Description

2,3,4-Trimethyl-1,3-thiazol-3-ium iodide is a chemical compound with the molecular formula C6H10INS. It is a thiazolium salt, characterized by the presence of a thiazole ring with three methyl groups attached to it. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 2,4-dimethylthiazole with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,4-Dimethylthiazole} + \text{Methyl Iodide} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of thiazoline derivatives.

    Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives.

Scientific Research Applications

2,3,4-Trimethyl-1,3-thiazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazole derivatives.

    Biology: The compound is employed in biological assays to measure cell viability and proliferation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-1,3-thiazol-3-ium iodide involves its interaction with cellular components. In biological assays, the compound is reduced by mitochondrial enzymes in living cells to form a purple formazan product. This reduction process is indicative of cell viability and metabolic activity.

Comparison with Similar Compounds

2,3,4-Trimethyl-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives, such as:

    3,4,5-Trimethylthiazol-3-ium iodide: Similar in structure but with different methyl group positions.

    2,3,3-Trimethylindolium iodide: Contains an indole ring instead of a thiazole ring.

The uniqueness of this compound lies in its specific methylation pattern and its applications in biological assays, which distinguish it from other thiazole derivatives.

Properties

IUPAC Name

2,3,4-trimethyl-1,3-thiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NS.HI/c1-5-4-8-6(2)7(5)3;/h4H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJKXQIVWMOUHL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=[N+]1C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380670
Record name 2,3,4-trimethyl-1,3-thiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-82-6
Record name 2,3,4-trimethyl-1,3-thiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4-Trimethyl-1,3-thiazol-3-ium iodide
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2,3,4-Trimethyl-1,3-thiazol-3-ium iodide
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2,3,4-Trimethyl-1,3-thiazol-3-ium iodide
Reactant of Route 6
2,3,4-Trimethyl-1,3-thiazol-3-ium iodide

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